molecular formula C36H30N2O4 B12711089 2'-Anilino-6'-(ethyl(p-tolyl)amino)-3'-methoxyspiro(isobenzofuran-1(3H),9'-(9H)xanthene)-3-one CAS No. 85223-22-9

2'-Anilino-6'-(ethyl(p-tolyl)amino)-3'-methoxyspiro(isobenzofuran-1(3H),9'-(9H)xanthene)-3-one

Cat. No.: B12711089
CAS No.: 85223-22-9
M. Wt: 554.6 g/mol
InChI Key: UFWMJNGNDZLVJI-UHFFFAOYSA-N
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Description

2’-Anilino-6’-(ethyl(p-tolyl)amino)-3’-methoxyspiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its spiro structure, which involves a bicyclic system where two rings are connected through a single atom. The presence of an anilino group, an ethyl(p-tolyl)amino group, and a methoxy group further adds to its chemical diversity and reactivity.

Preparation Methods

The synthesis of 2’-Anilino-6’-(ethyl(p-tolyl)amino)-3’-methoxyspiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the isobenzofuran and xanthene precursors, followed by their spirocyclization. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing large-scale reactors and advanced purification techniques .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2’-Anilino-6’-(ethyl(p-tolyl)amino)-3’-methoxyspiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Anilino-6’-(ethyl(p-tolyl)amino)-3’-methoxyspiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one involves its interaction with specific molecular targets and pathways. The anilino and ethyl(p-tolyl)amino groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The spiro structure may also play a role in stabilizing the compound’s binding to its targets, enhancing its overall efficacy .

Comparison with Similar Compounds

When compared to similar compounds, 2’-Anilino-6’-(ethyl(p-tolyl)amino)-3’-methoxyspiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one stands out due to its unique combination of functional groups and spiro structure. Similar compounds include:

  • 2’-Anilino-6’-(methyl(p-tolyl)amino)-3’-methoxyspiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one
  • 2’-Anilino-6’-(ethyl(phenyl)amino)-3’-methoxyspiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one
  • 2’-Anilino-6’-(ethyl(p-tolyl)amino)-3’-hydroxyspiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one

These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and applications .

Properties

CAS No.

85223-22-9

Molecular Formula

C36H30N2O4

Molecular Weight

554.6 g/mol

IUPAC Name

2'-anilino-6'-(N-ethyl-4-methylanilino)-3'-methoxyspiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C36H30N2O4/c1-4-38(25-16-14-23(2)15-17-25)26-18-19-29-32(20-26)41-33-22-34(40-3)31(37-24-10-6-5-7-11-24)21-30(33)36(29)28-13-9-8-12-27(28)35(39)42-36/h5-22,37H,4H2,1-3H3

InChI Key

UFWMJNGNDZLVJI-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=C(C=C1)C)C2=CC3=C(C=C2)C4(C5=CC=CC=C5C(=O)O4)C6=CC(=C(C=C6O3)OC)NC7=CC=CC=C7

Origin of Product

United States

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